Diphenyliodium fluoride

Crystallography Fluorination Mechanisms Hypervalent Iodine

Diphenyliodonium fluoride (Ph₂I⁺F⁻, CAS 322-23-6) is a hypervalent iodine(III) reagent belonging to the diaryliodonium salt class. It serves as a versatile electrophilic aryl transfer agent and a unique source of nucleophilic fluoride, enabling metal-free arylation and fluorination transformations.

Molecular Formula C12H10FI
Molecular Weight 300.11 g/mol
CAS No. 322-23-6
Cat. No. B3259686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodium fluoride
CAS322-23-6
Molecular FormulaC12H10FI
Molecular Weight300.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-]
InChIInChI=1S/C12H10I.FH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
InChIKeyZCQCKDXLBKERRC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium Fluoride (CAS 322-23-6) Technical Overview and Procurement Considerations


Diphenyliodonium fluoride (Ph₂I⁺F⁻, CAS 322-23-6) is a hypervalent iodine(III) reagent belonging to the diaryliodonium salt class. It serves as a versatile electrophilic aryl transfer agent and a unique source of nucleophilic fluoride, enabling metal-free arylation and fluorination transformations. Its solid-state structure exists as a fluoride-bridged tetramer, a feature that distinguishes it from many other diaryliodonium salts and influences its solution-phase reactivity [1]. The compound is primarily utilized in academic and industrial research settings for the development of novel synthetic methodologies, particularly in the fields of radiochemistry for positron emission tomography (PET) tracer synthesis and in the preparation of complex organic molecules.

Why Diphenyliodonium Fluoride Cannot Be Simply Replaced by Other Diaryliodonium Salts or Fluorinating Agents


The counterion in diaryliodonium salts is not a passive spectator but a critical determinant of reactivity, selectivity, and even the mechanistic pathway. For instance, the fluoride anion in diphenyliodonium fluoride can function as a strong base and nucleophile, enabling counteranion-triggered O-arylation of phenols under metal-free conditions—a transformation that fails with non-basic counterions like triflate or tosylate [1]. Furthermore, the solid-state oligomerization state (tetrameric vs. dimeric) has been shown to influence the mechanism of fluoroarene formation, with implications for radiochemical yields and chemoselectivity [2]. Simple substitution with other diaryliodonium halides (e.g., chloride, bromide) or with other classes of electrophilic fluorinating agents (e.g., Selectfluor™, NFSI) can lead to drastically different outcomes, including lower yields, the need for metal catalysts, or complete reaction failure, making compound-specific procurement essential for reproducible research.

Diphenyliodonium Fluoride: Quantifiable Differentiation vs. Comparators


Solid-State Architecture: Tetrameric Fluoride-Bridged Structure vs. Dimeric Substituted Analogs

Single-crystal X-ray diffraction reveals that diphenyliodonium fluoride (1a) exists as a tetramer bridged by four fluoride ions, whereas the closely related 2-methylphenyl(phenyl)iodonium fluoride (2a) forms a fluoride-bridged dimer that is further halogen-bonded to two other monomers [1]. This structural divergence is not merely an academic curiosity; computational studies suggest that oligomerization energy dictates whether fluorination proceeds via a monomeric or an oligomeric pathway, with direct implications for reaction kinetics and product distribution in solution [2].

Crystallography Fluorination Mechanisms Hypervalent Iodine

Counteranion-Triggered Reactivity: Fluoride Enables Metal-Free O-Arylation of Phenols

Diphenyliodonium fluoride uniquely enables a mild, transition metal-free O-arylation of phenols via activation of the phenolic O–H bond by the basic fluoride counteranion [1]. Under these conditions, the reaction of diphenyliodonium fluoride with phenol gave diphenyl ether in 18% yield [2]. In contrast, diaryliodonium salts bearing non-basic counterions such as triflate (OTf⁻) or tosylate (OTs⁻) do not undergo this transformation without the addition of an external base or a metal catalyst, highlighting a functional divergence that is directly attributable to the counteranion's chemical identity.

Metal-Free Arylation Counterion Effects Hypervalent Iodine

Electrochemical Reduction Potential: Accurate Computational Benchmark Corrects Widely Used Erroneous Value

The standard reduction potential of the diphenyliodonium cation (Ph₂I⁺) has been accurately calculated using state-of-the-art quantum chemical methods (CCSD(T)-F12/SMD) as −0.68 V vs. SCE in acetonitrile, −0.61 V in DMF, and −0.67 V in water [1]. This finding corrects the previously and ubiquitously cited erroneous value of approximately −0.2 V [2], a discrepancy of roughly 0.4–0.5 V. The authors demonstrate that employing the incorrect potential in the Rehm-Weller equation for predicting photoinduced electron transfer can lead to failed photoinitiated polymerization experiments [3].

Electrochemistry Photoinitiators Polymerization

Radiochemical Efficiency: High RCYs in Microreactor 18F-Fluorination Using Diaryliodonium Salts

While direct radiochemical yield (RCY) data for diphenyliodonium fluoride under identical conditions are not explicitly reported, a study using symmetrical diaryliodonium chlorides in a microreactor achieved high decay-corrected RCYs of 85% for [¹⁸F]fluorobenzene (Ar = Ph) within less than 4 minutes [1]. The radiofluorination efficiency of diaryliodonium salts is known to be sensitive to the counterion, with fluoride salts offering potential advantages in nucleophilic fluorination due to the inherent fluoride source [2]. This class-level inference positions diphenyliodonium fluoride as a promising candidate for PET tracer development where high specific activity and rapid synthesis are paramount.

PET Imaging Radiochemistry Fluorine-18

Diphenyliodonium Fluoride: Key Application Scenarios Driven by Quantitative Evidence


Metal-Free O-Arylation of Phenols for Pharmaceutical Intermediate Synthesis

Based on the demonstrated counteranion-triggered reactivity, diphenyliodonium fluoride is uniquely suited for the metal-free O-arylation of phenols under mild conditions [1]. This scenario is particularly valuable in the synthesis of pharmaceutical intermediates where the absence of transition metal catalysts simplifies purification and eliminates concerns about metal contamination in the final active pharmaceutical ingredient (API). The 18% yield reported for diphenyl ether formation serves as a proof-of-concept, and further optimization can be applied to more complex phenolic substrates.

Design and Optimization of Photoinitiating Systems for Polymerization

The accurate reduction potential of the diphenyliodonium cation (e.g., −0.68 V vs. SCE in MeCN) is essential for the rational design of photoinitiating systems [2]. Researchers can use this value in thermodynamic calculations (e.g., the Rehm-Weller equation) to select appropriate photosensitizers and predict electron-transfer efficiency, thereby avoiding failed polymerization experiments that result from using the previously erroneous −0.2 V value. This is directly applicable to the development of advanced materials for 3D printing, coatings, and adhesives.

Development of High-Yield 18F-Radiolabeling Protocols for PET Tracers

Although direct RCY data for the fluoride salt are limited, the class-level evidence indicates that diaryliodonium salts can deliver high radiochemical yields (up to 85% for the chloride analog) in rapid microreactor fluorinations [3]. Diphenyliodonium fluoride, by providing an intrinsic fluoride source, is a logical candidate for further optimization in the synthesis of [¹⁸F]fluoroarenes for PET imaging. This application scenario is critical for radiochemistry facilities seeking to streamline tracer production and improve specific activity.

Mechanistic Studies of Hypervalent Iodine-Mediated Fluorination

The unique tetrameric solid-state structure of diphenyliodonium fluoride, compared to the dimeric structure of its substituted analogs, provides a tangible basis for investigating how oligomerization influences fluorination pathways [4]. Researchers can use this compound as a model system to study the transition from solid-state architecture to solution-phase reactivity, informing the development of more efficient and selective fluorinating reagents. This is particularly relevant for academic groups focused on reaction mechanism elucidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenyliodium fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.